molecular formula C10H6Br2O3 B11793856 Methyl 3,5-dibromobenzofuran-2-carboxylate

Methyl 3,5-dibromobenzofuran-2-carboxylate

Cat. No.: B11793856
M. Wt: 333.96 g/mol
InChI Key: UOXXGCKMKRZUPD-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzofuran ring and a methyl ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dibromobenzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method includes the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting dibromobenzofuran is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3,5-dibromobenzofuran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichlorobenzofuran-2-carboxylate
  • Methyl 3,5-difluorobenzofuran-2-carboxylate
  • Methyl 3,5-diiodobenzofuran-2-carboxylate

Uniqueness

Methyl 3,5-dibromobenzofuran-2-carboxylate is unique due to the presence of bromine atoms, which can impart distinct electronic and steric properties compared to other halogenated derivativesFor example, bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets and its behavior in chemical reactions .

Properties

Molecular Formula

C10H6Br2O3

Molecular Weight

333.96 g/mol

IUPAC Name

methyl 3,5-dibromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H6Br2O3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3

InChI Key

UOXXGCKMKRZUPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)Br

Origin of Product

United States

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